Ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate typically involves the bromination of ethyl pyrrole-2-carboxylate followed by amination. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield ethyl 1-amino-4-alkylamino-1H-pyrrole-2-carboxylate, while coupling reactions can produce biaryl or diaryl derivatives .
Scientific Research Applications
Ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromo groups allows for specific interactions with molecular targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromopyrrole-2-carboxylate: Similar in structure but lacks the amino group.
Ethyl 1-amino-1H-pyrrole-2-carboxylate: Similar but without the bromine atom.
1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid: Similar but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is unique due to the presence of both amino and bromo substituents on the pyrrole ring. This combination allows for versatile reactivity and the potential to form a wide range of derivatives, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C7H9BrN2O2 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
ethyl 1-amino-4-bromopyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-12-7(11)6-3-5(8)4-10(6)9/h3-4H,2,9H2,1H3 |
InChI Key |
JNPZRGLPRJIQPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1N)Br |
Origin of Product |
United States |
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